molecular formula C20H30N2O4 B8045538 tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate

Cat. No.: B8045538
M. Wt: 362.5 g/mol
InChI Key: XWYCDJKTHMQJST-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzyloxycarbonyl-protected amino group, and an ethyl chain. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amino group.

    Final Coupling: The protected amino group is then coupled with the piperidine ring using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the benzyloxycarbonyl group, leading to the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Used in the synthesis of bioactive molecules for biological studies.
  • Employed in the development of new biochemical assays.

Medicine:

  • Used in the synthesis of pharmaceutical intermediates.
  • Employed in the development of new drug candidates.

Industry:

  • Used in the production of specialty chemicals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate is primarily related to its ability to act as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective transformations at other sites. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions.

Comparison with Similar Compounds

  • tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
  • tert-Butyl 4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

Uniqueness:

  • The specific substitution pattern of tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate provides unique reactivity and stability compared to other similar compounds.
  • The presence of the ethyl chain and the specific positioning of the benzyloxycarbonyl group contribute to its distinct chemical properties and applications.

Properties

IUPAC Name

tert-butyl 2-[1-(phenylmethoxycarbonylamino)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-15(21-18(23)25-14-16-10-6-5-7-11-16)17-12-8-9-13-22(17)19(24)26-20(2,3)4/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYCDJKTHMQJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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